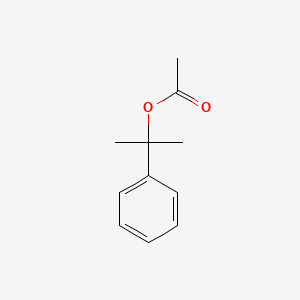
Benzenemethanol, alpha,alpha-dimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropan-2-yl acetate, also known as 1-phenyl-2-propanyl acetate, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylpropan-2-yl acetate can be synthesized through the esterification of 2-phenylpropan-2-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-phenylpropan-2-yl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylpropan-2-ol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phenylpropan-2-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-Phenylpropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a fragrance component in pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-phenylpropan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Phenylpropan-2-yl acetate can be compared with similar compounds such as:
2-Phenyl-2-propanol: The alcohol counterpart of 2-phenylpropan-2-yl acetate, used in organic synthesis and as a biomarker for cumene exposure.
Uniqueness
2-Phenylpropan-2-yl acetate is unique due to its ester functional group, which imparts different chemical reactivity and applications compared to its alcohol and ketone counterparts.
Propriétés
Numéro CAS |
3425-72-7 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-phenylpropan-2-yl acetate |
InChI |
InChI=1S/C11H14O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
XPMMKIYJJWQFOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















